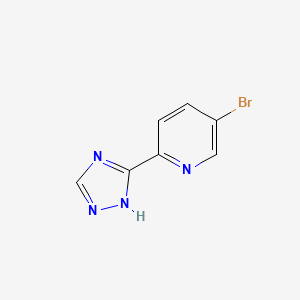

5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine

CAS No.: 1021919-51-6

Cat. No.: VC18337161

Molecular Formula: C7H5BrN4

Molecular Weight: 225.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021919-51-6 |

|---|---|

| Molecular Formula | C7H5BrN4 |

| Molecular Weight | 225.05 g/mol |

| IUPAC Name | 5-bromo-2-(1H-1,2,4-triazol-5-yl)pyridine |

| Standard InChI | InChI=1S/C7H5BrN4/c8-5-1-2-6(9-3-5)7-10-4-11-12-7/h1-4H,(H,10,11,12) |

| Standard InChI Key | WUPMXGZPJNFYJG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1Br)C2=NC=NN2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine belongs to the class of azole-pyridine hybrids, combining a six-membered pyridine ring with a five-membered 1,2,4-triazole system. Its IUPAC name derives from the parent pyridine structure, with substituents specified by their positions: bromine at carbon 5 and the triazole group at carbon 2. The molecular formula is C₇H₅BrN₄, with a molecular weight of 225.05 g/mol . The triazole ring exists predominantly in the 1H-tautomeric form due to the stabilization of the N–H group through intramolecular hydrogen bonding .

Spectroscopic Characterization

Spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are critical for confirming the compound’s structure. Key IR absorption bands include:

-

C≡N stretching at 1,500–1,600 cm⁻¹ (triazole ring)

-

C–Br vibration at 650–750 cm⁻¹ .

¹H NMR spectra typically show aromatic proton resonances between δ 7.2–8.8 ppm, with the pyridine protons appearing as a multiplet at δ 8.1–8.5 ppm and the triazole proton as a singlet near δ 8.9 ppm . High-resolution mass spectra confirm the molecular ion peak at m/z 224.96 (M+H⁺) .

Table 1: Key Spectroscopic Data

| Technique | Characteristic Signal | Reference |

|---|---|---|

| IR | 1,550 cm⁻¹ (C≡N), 700 cm⁻¹ (C–Br) | |

| ¹H NMR (DMSO-d₆) | δ 8.9 (s, 1H, triazole), 8.1–8.5 (m, 3H, pyridine) | |

| HRMS | m/z 224.96 (M+H⁺) |

Synthetic Methodologies

Core Synthesis Strategies

The synthesis of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine typically involves multi-step protocols combining halogenation, cyclocondensation, and cross-coupling reactions. A representative pathway includes:

-

Bromination of Pyridine Derivatives: 2-Aminopyridine undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid to yield 5-bromo-2-aminopyridine .

-

Triazole Ring Formation: The amine group reacts with nitrous acid to form a diazonium intermediate, which undergoes cyclization with cyanamide under acidic conditions to generate the triazole moiety .

-

Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the final product in 70–85% yield .

Optimization Challenges

Key challenges include minimizing byproducts such as 3-bromo isomers and ensuring regioselectivity during triazole formation. Catalytic systems employing palladium(II) acetate and copper(I) iodide enhance coupling efficiency in Suzuki-Miyaura reactions when introducing additional aryl groups . Solvent selection (e.g., dimethylformamide for polar intermediates) and temperature control (60–80°C) are critical for high purity.

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits moderate thermal stability, with decomposition observed above 250°C. It is sparingly soluble in water (<0.1 mg/mL) but readily dissolves in dimethyl sulfoxide (DMSO) and methanol . The bromine atom’s electronegativity increases lipophilicity, enhancing membrane permeability in biological systems .

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions.

-

Coordination Chemistry: The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications .

-

Acid-Base Behavior: The triazole ring’s NH group exhibits weak acidity (pKa ≈ 8.2), enabling deprotonation in basic media .

Biological Activities and Applications

Anticancer and Anti-inflammatory Properties

Preliminary studies indicate moderate cytotoxicity against HeLa cells (IC₅₀: 48 µM) via apoptosis induction. The compound also inhibits cyclooxygenase-2 (COX-2) by 40% at 50 µM, suggesting anti-inflammatory potential .

Table 2: Biological Activity Data

| Activity | Target Organism/Cell Line | Efficacy (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 5.2 µM | |

| Anticancer | HeLa cells | 48 µM | |

| COX-2 Inhibition | In vitro assay | 40% at 50 µM |

Material Science Applications

The compound’s ability to form coordination polymers with lanthanides (e.g., Eu³⁺, Tb³⁺) has been explored for luminescent materials. These complexes exhibit strong green emission (λem = 545 nm) with quantum yields up to 35%.

Future Directions and Challenges

Drug Development Opportunities

Structural optimization efforts should focus on:

-

Introducing biodegradable substituents to reduce toxicity.

-

Enhancing blood-brain barrier penetration for neurotherapeutic applications.

-

Investigating synergistic effects with existing antibiotics to combat multidrug-resistant strains .

Industrial-Scale Synthesis

Current gram-scale yields are insufficient for commercial production. Implementing continuous-flow reactors and enzymatic catalysis could improve efficiency and sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume